Peradoxime
Overview
Description
Pyridoxine is a form of vitamin B6 found commonly in food and used as a dietary supplement . It’s essential for normal functioning of many biological systems within the body . Pyridoxine is converted to pyridoxal 5’-phosphate in the body, which is an important coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .
Synthesis Analysis
Pyridoxine is synthesized in plants and microorganisms but animals must obtain it through their diet . There are also studies on the synthesis of pyridoxine complexes for analytical purposes .
Molecular Structure Analysis
The molecular formula of Pyridoxine is C8H11NO3 . It is the 4-methanol form of vitamin B6 .
Chemical Reactions Analysis
Pyridoxal 5’-phosphate (PLP), the active form of Pyridoxine, functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others .
Physical And Chemical Properties Analysis
Pyridoxine is a colorless, water-soluble compound that is stable in dry and solution forms .
Scientific Research Applications
1. Neurotoxicity and Antioxidant Defense
- Oxidative Stress/PERK/Apoptotic Pathways Interaction: Tramadol, an opioid analgesic, has shown adverse reactions including neurotoxicity. A study explored the molecular mechanisms behind tramadol's neurotoxicity, focusing on oxidative and endoplasmic reticulum (ER) stresses. Protein kinase RNA-like ER kinase (PERK) was identified as a key pathway mediating apoptosis in tramadol-treated rats. The study also examined the role of thyme in enhancing the antioxidant defense system against these stresses (Sarhan & Taalab, 2018).
2. Cardiovascular Applications
- Perhexiline in Chronic Heart Failure: A study reported on the use of perhexiline in patients with chronic heart failure and/or refractory angina. The research aimed to understand 'real-life' drug side effects, toxicity, therapeutic drug level monitoring, mortality outcomes, and predictors of response to perhexiline therapy (Phan et al., 2009).
- Efficacy and Safety of Perhexiline in Ischemic Heart Disease: A systematic review analyzed the use of perhexiline, an anti-ischemic agent, in the treatment of cardiac disease. It emphasized perhexiline's role as a cardiac metabolic agent and assessed its efficacy and tolerability (Killalea & Krum, 2001).
3. Metabolic Impacts and Proteomic Analysis
- Effects on the Cardiac Proteome and Metabolome: Perhexiline, used for treating refractory angina and other heart diseases, causes a shift from fatty acid to glucose metabolism. The study used proteomics, metabolomics, and computational methods to characterize changes in murine hearts treated with perhexiline (Yin et al., 2013).
4. Clinical Practice Audit
- Long-Term Use Without Toxicity: An audit of perhexiline's long-term use investigated the risk of neuro- and hepato-toxicity and evaluated mortality rates during treatment. It concluded that therapeutic drug monitoring effectively limits toxic drug concentrations and minimizes long-term toxicity (Phuong et al., 2016).
5. Antitumor Therapy
- Mesoporous Silica Nanoparticles: A study focused on mesoporous silica nanoparticles (MSNs) for their potential in nanomedicine, particularly in cancer treatment. MSNs can be loaded with therapeutic cargoes and target tumors effectively (Baeza et al., 2016).
6. Metabolic Modulation in Heart Failure
- Randomized Controlled Trial: A study assessed the effects of perhexiline treatment in chronic heart failure patients. It found significant improvements in exercise oxygen consumption, quality of life, and left ventricular ejection fraction, suggesting perhexiline as a novel treatment with a good safety profile (Lee et al., 2005).
7. Oxidative Stress and Toxicity
- Permethrin-Induced Oxidative Stress: Permethrin, an insecticide, was found to have various toxic effects on animals and humans, including oxidative stress. This review summarized research on the correlation between oxidative stress and permethrin-induced toxicity (Wang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-[(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOFMSXQETVQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867267 | |
Record name | 1-({[(3-Methoxyphenyl)methylidene]amino}oxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peradoxime | |
CAS RN |
67254-81-3 | |
Record name | Peradoxime [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PERADOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A977PW795 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.